molecular formula C22H31N5O2 B12003846 3-Methyl-7-octyl-8-[(2-phenylethyl)amino]-1,3,7-trihydropurine-2,6-dione

3-Methyl-7-octyl-8-[(2-phenylethyl)amino]-1,3,7-trihydropurine-2,6-dione

Cat. No.: B12003846
M. Wt: 397.5 g/mol
InChI Key: FFPRIZBXWGHKRO-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 3-methyl group, a 7-octyl chain, and an 8-(2-phenylethyl)amino substituent. The compound’s structure aligns with modifications aimed at optimizing pharmacokinetic properties or receptor binding in methylxanthine analogs .

Properties

Molecular Formula

C22H31N5O2

Molecular Weight

397.5 g/mol

IUPAC Name

3-methyl-7-octyl-8-(2-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C22H31N5O2/c1-3-4-5-6-7-11-16-27-18-19(26(2)22(29)25-20(18)28)24-21(27)23-15-14-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,23,24)(H,25,28,29)

InChI Key

FFPRIZBXWGHKRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-7-OCTYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group transformations to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-7-OCTYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or electron transfer processes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-METHYL-7-OCTYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 3-METHYL-7-OCTYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions provide insights into its mode of action.

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Table 1: Comparative Analysis

Property Target Compound Caffeine Compound 20 Nitro-substituted Analog
Core Structure Purine-2,6-dione Purine-2,6-dione Purine-2,6-dione Purine-2,6-dione
Substituents 3-Me, 7-octyl, 8-(2-phenylethyl)amino 1,3,7-Me 1,3,7-Me, 8-biphenyl/styryl 1,3-Me, 7-ethyl-(4-MePh)NH, 8-NO₂
Molecular Weight ~450–500 g/mol* 194.19 g/mol ~400–450 g/mol* ~350–400 g/mol*
Melting Point Not reported (predicted <200°C) 235–238°C 230°C Not reported
Key Spectral Peaks Expected: ~3350 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O) 1705 cm⁻¹ (C=O) Aromatic H: 7.39–8.23 ppm N–H: 3379 cm⁻¹; C=O: 1705 cm⁻¹

*Estimated based on structural analogs.

Pharmacological Implications

  • Caffeine Derivatives: The target compound’s octyl chain may prolong half-life via increased lipid solubility, while the phenylethylamino group could modulate adenosine receptor binding differently than caffeine’s methyl groups .
  • Nitro/Chloro Analogs: The absence of electron-withdrawing groups (e.g., NO₂, Cl) in the target compound may reduce electrophilic toxicity but limit interactions with nucleophilic biological targets .

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